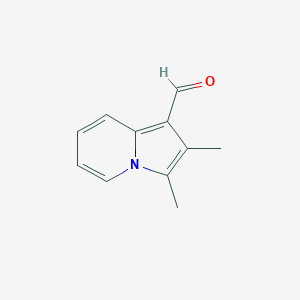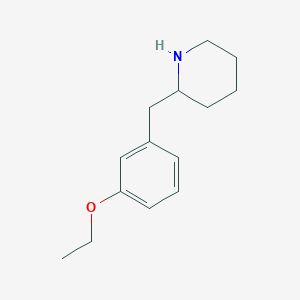
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic drugs. This compound is characterized by the presence of a methoxy group, a methyl group, and an amine group attached to a dihydrobenzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.
N-Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Reduction: The dihydrobenzopyran ring is formed by reducing the corresponding benzopyran using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzopyran ring can yield tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of 6-formyl-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.
Reduction: Formation of 6-methoxy-N-methyl-tetrahydro-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: Lacks the N-methyl group.
N-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine: Lacks the methoxy group.
6-Methoxy-3,4-dihydro-2H-1-benzopyran: Lacks both the N-methyl and amine groups.
Uniqueness
6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to the presence of both the methoxy and N-methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
203987-26-2 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3 |
Clé InChI |
BTUIPFJISARBDC-UHFFFAOYSA-N |
SMILES |
CNC1CC2=C(C=CC(=C2)OC)OC1 |
SMILES canonique |
CNC1CC2=C(C=CC(=C2)OC)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


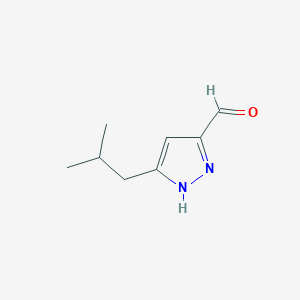
![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B1628547.png)

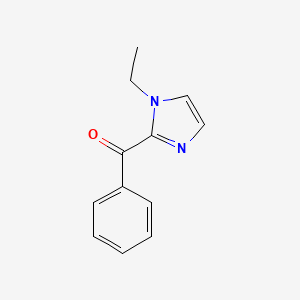
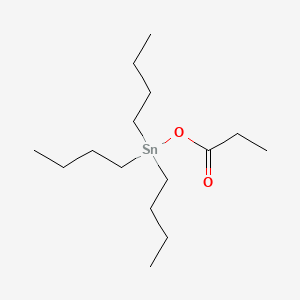
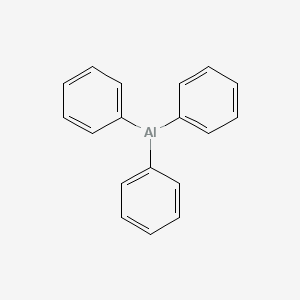
![2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628554.png)
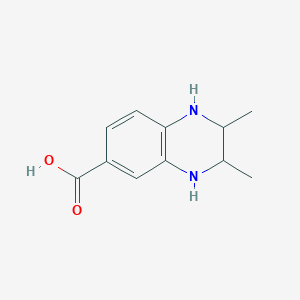
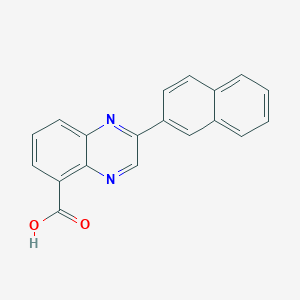
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1628561.png)
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine](/img/structure/B1628562.png)

